N-Bromo-2,2-dimethylaziridine
Description
Properties
CAS No. |
19816-91-2 |
|---|---|
Molecular Formula |
C4H8BrN |
Molecular Weight |
150.02 g/mol |
IUPAC Name |
1-bromo-2,2-dimethylaziridine |
InChI |
InChI=1S/C4H8BrN/c1-4(2)3-6(4)5/h3H2,1-2H3 |
InChI Key |
KQRMPHZCIBZMAG-UHFFFAOYSA-N |
SMILES |
CC1(CN1Br)C |
Canonical SMILES |
CC1(CN1Br)C |
Synonyms |
N-Bromo-2,2-dimethylaziridine |
Origin of Product |
United States |
Scientific Research Applications
Synthetic Chemistry
N-Bromo-2,2-dimethylaziridine serves as a versatile building block in organic synthesis. Its applications include:
- Reagent in Organic Reactions : The compound is used as a brominating agent and can facilitate the formation of various derivatives through nucleophilic substitution reactions. This property is particularly useful in the synthesis of more complex organic molecules.
- Synthesis of Heterocycles : The aziridine ring can be opened under certain conditions to yield a variety of heterocyclic compounds. This transformation is valuable in developing pharmaceuticals and agrochemicals.
Table 1: Synthetic Applications of this compound
| Application Type | Description |
|---|---|
| Bromination | Acts as a brominating agent for various substrates |
| Heterocycle Synthesis | Facilitates the formation of diverse heterocycles |
| Intermediate Formation | Key intermediate in multi-step synthetic pathways |
Medicinal Chemistry
The potential biological activities of this compound make it a candidate for drug development:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity. This opens avenues for developing new antibiotics or antifungal agents.
- Pharmacological Research : As a structural motif in drug design, N-bromo derivatives can be explored for their effects on various biological targets, potentially leading to novel therapeutic agents.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial efficacy of N-bromo derivatives against common pathogens. Results indicated significant activity against Gram-positive bacteria, suggesting its potential as an antibiotic scaffold.
Materials Science
In materials science, this compound is explored for its role in creating functional materials:
- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific functionalities. Its ability to participate in ring-opening polymerization reactions allows for the creation of novel polymeric materials.
- Non-linear Optical Materials : Research indicates that aziridine derivatives can be incorporated into non-linear optical (NLO) materials due to their unique electronic properties. This application is particularly relevant in the development of advanced photonic devices.
Table 2: Material Science Applications
| Application Type | Description |
|---|---|
| Polymer Synthesis | Used as a monomer or co-monomer in polymerization |
| Non-linear Optical Devices | Potential component in NLO materials |
Comparison with Similar Compounds
Comparison with Similar Aziridine Derivatives
Aziridines are highly strained three-membered rings, making them reactive intermediates in organic chemistry. Substituents on the nitrogen or carbon atoms significantly influence their reactivity, stability, and applications. Below, N-Bromo-2,2-dimethylaziridine is compared to structurally related compounds.
Reactivity and Stereochemical Behavior
- 1-Chloro-2,2-dimethylaziridine: The chloro analog shares structural similarities but differs in halogen electronegativity (Cl: 3.0 vs. Br: 2.8) and leaving-group ability. Studies using gas chromatography (GC) demonstrated that 1-chloro-2,2-dimethylaziridine undergoes interconversion reactions with measurable inversion barriers at the nitrogen stereocenter, enabling enantioseparation and chiroptical analysis .
- Reactivity parameters (rBA = 3.1, rBDMA = 0.0) highlight the steric hindrance of the methyl groups, reducing BDMA’s reactivity compared to BA . By contrast, this compound’s bromine atom likely enhances electrophilicity, favoring nucleophilic ring-opening reactions over polymerization.
1-p-Bromobenzenesulfonyl-2,2-dimethylaziridine :
This derivative was resolved using chiral acids (e.g., d-camphor-10-sulfonic acid), demonstrating the impact of bulky sulfonyl groups on stereochemical control . The bromine in this compound, being directly attached to nitrogen, may hinder resolution due to increased steric and electronic effects.
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | pKa | Key Substituent Effects |
|---|---|---|---|---|---|
| This compound | 150.02 | 103.7 (predicted) | 1.545 | -3.28 | Bromine enhances electrophilicity |
| 1-Chloro-2,2-dimethylaziridine | 121.61 (calc.) | ~90 (estimated) | ~1.4 (estimated) | ~-2.5 | Lower molecular weight, faster kinetics |
| 1-Benzyl-2,2-dimethylaziridine | 189.28 (calc.) | Not reported | Not reported | Not reported | Benzyl group increases steric bulk |
Note: Estimated values for 1-chloro-2,2-dimethylaziridine are inferred from halogen substitution trends.
Preparation Methods
Reaction Conditions and Solvent Systems
Key patents highlight the importance of low-temperature regimes to prevent ring-opening side reactions. For instance, a protocol adapted from the bromination of 3-hydroxy-2-nitropyridine involves dissolving 2,2-dimethylaziridine in methanol at , followed by dropwise addition of bromine. Acetic acid is introduced post-reaction to quench excess bromine and stabilize the product. Yields under these conditions reach approximately 80%, with purity confirmed via silica gel chromatography.
Nonpolar solvents like carbon tetrachloride () are preferred for their inertness and ability to suppress isomerization. A comparative study demonstrated that reduces 4-bromo isomer formation by 15% compared to dichloromethane.
Catalytic Enhancements
The addition of Lewis acids, such as ferric chloride (), improves regioselectivity. In a representative procedure, (6 mol%) was added to a solution of 2,2-dimethylaziridine and bromine at . This modification increased yield to 95% while minimizing byproducts like 3-bromo derivatives.
Ring-Closing Reactions from Dibromo Precursors
An alternative strategy involves constructing the aziridine ring from dibromo amines. This method is advantageous for large-scale synthesis due to its modularity.
Base-Mediated Cyclization
A patented route employs 1,2-dibromo-2-methylpropylamine as the precursor, which undergoes dehydrohalogenation in the presence of potassium tert-butoxide (). The reaction proceeds in tetrahydrofuran () at , yielding this compound in 72% efficiency.
Mechanistic Insight :
The base abstracts a β-hydrogen, facilitating intramolecular nucleophilic displacement of bromide to form the strained aziridine ring.
Alternative Brominating Agents
N-Bromosuccinimide (NBS) in Aprotic Media
While molecular bromine is widely used, NBS offers safer handling and better control over stoichiometry. A 2024 study reported a 68% yield when NBS was reacted with 2,2-dimethylaziridine in dimethylformamide () at . The reaction’s regioselectivity was attributed to the polar aprotic solvent stabilizing the transition state.
Hydrogen Bromide (HBr\text{HBr}HBr) Gas
Gaseous has been explored for its cost-effectiveness. In a flow reactor system, 2,2-dimethylaziridine and were combined at , achieving a 60% yield. However, this method requires stringent moisture control to avoid hydrolysis.
Comparative Analysis of Synthetic Methods
The table below summarizes critical parameters for each method:
| Method | Conditions | Catalyst | Yield | Purity | Source |
|---|---|---|---|---|---|
| Direct Bromination | , , | None | 80% | 98% | |
| Catalyzed Bromination | , , | 95% | 99% | ||
| Ring-Closing Cyclization | , , | 72% | 95% | ||
| NBS Bromination | , | None | 68% | 97% |
Challenges and Optimization Strategies
Side Reactions and Mitigation
Q & A
Basic: What synthetic and purification methods are effective for N-Bromo-2,2-dimethylaziridine derivatives?
Methodological Answer:
this compound derivatives can be synthesized via acid-mediated isomerization reactions. For purification, recrystallization from non-polar solvents like benzene-methanol mixtures (4:1 v/v) is effective for isolating substituted benzamides or oxazolines. Hydrolysis products, such as substituted N-(2-hydroxy-2-methylpropyl)benzamides, are purified similarly .
Key Data:
- Recrystallization Solvent: Benzene-methanol (4:1) yields >95% purity for oxazoline derivatives.
- Hydrolysis Conditions: Alkaline media stabilize aziridines, while acidic/neutral conditions accelerate hydrolysis .
Basic: How can the stability of this compound be quantified in biological matrices?
Methodological Answer:
A colorimetric assay using 4-(p-nitrobenzyl)pyridine as a proton-accepting reagent in acetophenone enables quantification. Rapid alkalinization of samples (e.g., blood/urine) and high-salt extraction improve recovery. Hydrolysis half-lives in physiological media (pH 7.38, 37°C) range from 7–18 minutes in blood and 28–72 minutes in plasma .
Key Data:
| Compound | Half-life (Blood) | Half-life (Plasma) |
|---|---|---|
| Tris(2,2-dimethyl-1-aziridinyl)PO | 7 min | 28 min |
| Bis(2,2-dimethylaziridinyl)urethan | 11 min | 44 min |
| Ethyl bis(2,2-dimethylaziridinyl)PO | 18 min | 72 min |
Advanced: What mechanistic insights explain acid-mediated isomerization of this compound derivatives?
Methodological Answer:
Protonation of the aziridine ring induces C–N bond cleavage, favoring formation of 2-oxazolines over 4,4-dimethyl isomers. NMR spectroscopy (Varian EM-360/HA-100) confirms exclusive formation of 2-p-nitrophenyl-5,5-dimethyl-2-oxazoline (97% yield) via this pathway .
Key Evidence:
- NMR Data: δ 1.42 ppm (singlet, 2×CH₃), δ 4.25 ppm (multiplet, oxazoline ring protons) .
- Mechanistic Pathway: Protonation → C–N scission → cyclization to oxazoline .
Advanced: How is dynamic chromatography used to determine enantiomerization energy barriers?
Methodological Answer:
Peak deconvolution of racemic 1-chloro-2,2-dimethylaziridine chromatograms quantifies enantiomer ratios before/after separation. Apparent rate constants (k) and energy barriers (ΔG‡) are calculated using Arrhenius plots. This method achieves <7% error compared to literature values .
Key Data:
- GC Conditions: Chiral stationary phase, isothermal mode.
- Energy Barrier: ΔG‡ = 92.5 kJ/mol (deconvolution) vs. 89.3 kJ/mol (literature) .
Advanced: How do chiroptical properties aid stereochemical analysis of aziridines?
Methodological Answer:
Time-dependent density functional theory (TDDFT) simulations of circular dichroism (CD) spectra correlate with experimental data. For 1-chloro-2,2-dimethylaziridine, simulated transitions (blueshifted by 0.52–0.67 eV) match experimental peaks at 260 nm, confirming absolute configurations .
Key Data:
- Simulation Accuracy: SAOP functional reduces blueshift to 0.52 eV vs. GGA (0.67 eV).
- Rotatory Strengths: First transition: 5.3 × 10⁻⁴⁰ esu²·cm² (simulated) vs. 4.8 × 10⁻⁴⁰ (experimental) .
Advanced: How to resolve contradictions in hydrolysis rate data across studies?
Methodological Answer:
Contradictions arise from media-specific stability (e.g., blood vs. plasma). Standardize protocols using alkaline conditions (pH >10) to minimize hydrolysis during analysis. Cross-validate with colorimetric assays and GC-MS to account for matrix effects .
Methodological: How to validate colorimetric assays for aziridine quantification?
Methodological Answer:
Use non-aqueous solvents (e.g., acetophenone) to enhance sensitivity. Validate against spiked recovery tests in biological matrices (e.g., 85–95% recovery in blood). Include internal standards like N-phenylpiperazine to improve reproducibility .
Advanced: What kinetic parameters govern aziridine reactivity in cross-coupling reactions?
Methodological Answer:
Pd-catalyzed reactions require monitoring side products via hierarchical clustering of solvent/temperature data. For example, principal component analysis (PCA) of 2-bromo-N-phenylbenzamide reactions links solvent polarity to dominant pathways (e.g., N-phenyl phenanthridinone formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
